4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method involves the condensation of 4-(2-methylpropoxy)benzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the output.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl, KBr), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
4-[(E)-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE: Another related compound with distinct functional groups, resulting in unique chemical and physical properties.
Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[4-(2-methylpropoxy)phenyl]methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H23N3O3S/c1-17(2)16-28-20-10-6-18(7-11-20)15-24-19-8-12-21(13-9-19)29(26,27)25-22-5-3-4-14-23-22/h3-15,17H,16H2,1-2H3,(H,23,25) |
InChI Key |
HHWAJEIOHLQOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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